Quinaldine, 4,7-dibutoxy-, hydrochloride
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Overview
Description
Quinaldine, 4,7-dibutoxy-, hydrochloride is a derivative of quinaldine, which is an organic compound with the formula CH₃C₉H₆N. Quinaldine itself is a methyl derivative of quinoline, a heterocyclic aromatic organic compound. The hydrochloride form of Quinaldine, 4,7-dibutoxy- is a salt that enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of Quinaldine, 4,7-dibutoxy-, hydrochloride typically involves the following steps:
Butoxylation: The quinaldine is then subjected to butoxylation, where butoxy groups are introduced at the 4 and 7 positions of the quinaldine ring. This can be achieved using butyl bromide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves converting the dibutoxy quinaldine to its hydrochloride salt by reacting it with hydrochloric acid.
Chemical Reactions Analysis
Quinaldine, 4,7-dibutoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Hydrogenation of the compound can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
Quinaldine, 4,7-dibutoxy-, hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pH indicators.
Biology: The compound is used in the study of biological systems due to its bioactive properties. It can be used to investigate the effects of quinoline derivatives on biological pathways.
Industry: It is used in the production of dyes and colorants, such as Quinoline Yellow.
Mechanism of Action
The mechanism of action of Quinaldine, 4,7-dibutoxy-, hydrochloride involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit the enzyme topoisomerase, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, making it useful in anti-cancer and anti-microbial therapies.
Comparison with Similar Compounds
Quinaldine, 4,7-dibutoxy-, hydrochloride can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which is less substituted and has different solubility and reactivity properties.
Chloroquine: An anti-malarial drug that is also a quinoline derivative but has different functional groups and therapeutic applications.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
93901-77-0 |
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Molecular Formula |
C18H26ClNO2 |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
4,7-dibutoxy-2-methylquinoline;hydrochloride |
InChI |
InChI=1S/C18H25NO2.ClH/c1-4-6-10-20-15-8-9-16-17(13-15)19-14(3)12-18(16)21-11-7-5-2;/h8-9,12-13H,4-7,10-11H2,1-3H3;1H |
InChI Key |
OCLZQCGJPGIBJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=NC(=CC(=C2C=C1)OCCCC)C.Cl |
Origin of Product |
United States |
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